2-Bromophenyl-(2-fluorobenzyl)ether
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Overview
Description
2-Bromophenyl-(2-fluorobenzyl)ether is an organic compound with the molecular formula C13H10BrFO It consists of a bromophenyl group and a fluorobenzyl group connected by an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl-(2-fluorobenzyl)ether typically involves the reaction of 2-bromophenol with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromophenol is replaced by the 2-fluorobenzyl group, forming the ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl-(2-fluorobenzyl)ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles.
Oxidation: The ether linkage can be oxidized under certain conditions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl ethers.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
2-Bromophenyl-(2-fluorobenzyl)ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of halogenated aromatic compounds with biological systems.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromophenyl-(2-fluorobenzyl)ether depends on its specific application. In general, the compound can interact with various molecular targets through its bromine and fluorine substituents, which can influence its reactivity and binding affinity. The ether linkage also plays a role in its chemical behavior, affecting its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenyl-(2-chlorobenzyl)ether: Similar structure but with a chlorine atom instead of fluorine.
2-Bromophenyl-(2-methylbenzyl)ether: Similar structure but with a methyl group instead of fluorine.
2-Bromophenyl-(2-nitrobenzyl)ether: Similar structure but with a nitro group instead of fluorine.
Uniqueness
2-Bromophenyl-(2-fluorobenzyl)ether is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity
Properties
IUPAC Name |
1-bromo-2-[(2-fluorophenyl)methoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJLNEUTGQHQJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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